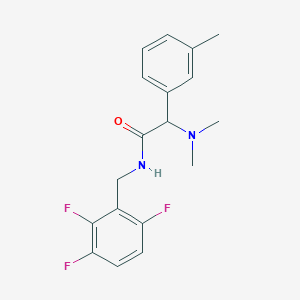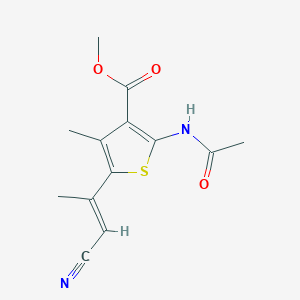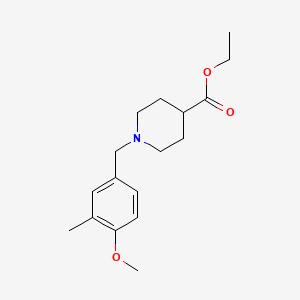
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridines and has been found to have a variety of biochemical and physiological effects. In
作用机制
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. This compound also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the prevention of age-related diseases. This compound has also been found to improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity and high solubility, which make it easy to administer to cells and animals. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
未来方向
There are several future directions for research on diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this compound in these applications. Another area of interest is the potential use of this compound as a dietary supplement to promote healthy aging and prevent age-related diseases. Finally, further studies are needed to explore the mechanism of action of this compound and its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. It has a variety of biological activities and has been investigated for its potential use in the treatment of neurological disorders and as a dietary supplement. Further research is needed to fully explore the potential of this compound in these applications.
合成方法
The synthesis of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and diethyl oxalate to yield this compound. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.
科学研究应用
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
属性
IUPAC Name |
diethyl 4-(2-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIKCGVHNPIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)


![5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5680782.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)